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Compound of Interest

Compound Name: Trimethyl trimellitate

Cat. No.: B1293766 Get Quote

A definitive guide to the structural confirmation of trimethyl trimellitate through a

comprehensive analysis of its spectroscopic signatures. This report provides a comparative

overview with isomeric and related aromatic esters, supported by detailed experimental data

and protocols for researchers, scientists, and professionals in drug development.

This guide delves into the spectroscopic characterization of trimethyl trimellitate, a key

chemical intermediate. Through a multi-technique approach encompassing Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we present

a clear pathway for its structural verification. To provide a broader context and highlight the

specificity of these analytical methods, a comparative analysis with its isomers, dimethyl

isophthalate and dimethyl terephthalate, alongside the symmetric trimethyl 1,3,5-

benzenetricarboxylate, is included.

Spectroscopic Data Summary
The structural nuances of trimethyl trimellitate and its comparators are elucidated through the

following spectroscopic data, summarized for direct comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Trimethyl

Trimellitate
8.43 d 1H Ar-H

8.15 dd 1H Ar-H

7.85 d 1H Ar-H

3.95 s 3H -OCH₃

3.93 s 3H -OCH₃

3.92 s 3H -OCH₃

Dimethyl

Isophthalate
8.73 t 1H Ar-H2

8.28 dd 2H Ar-H4, H6

7.55 t 1H Ar-H5

3.95 s 6H 2 x -OCH₃

Dimethyl

Terephthalate
8.11 s 4H Ar-H

3.94 s 6H 2 x -OCH₃

Trimethyl 1,3,5-

Benzenetricarbo

xylate

8.85 s 3H Ar-H

3.96 s 9H 3 x -OCH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
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Compound Chemical Shift (δ, ppm) Assignment

Trimethyl Trimellitate 166.5, 166.0, 165.2 C=O

135.2, 134.0, 131.9, 131.2,

130.5, 129.0
Aromatic C

52.8, 52.7, 52.6 -OCH₃

Dimethyl Isophthalate 166.1 C=O

134.0, 130.7, 128.8 Aromatic C

52.4 -OCH₃

Dimethyl Terephthalate 166.2 C=O

134.0, 129.6 Aromatic C

52.4 -OCH₃

Trimethyl 1,3,5-

Benzenetricarboxylate
165.8 C=O

134.5, 131.3 Aromatic C

52.7 -OCH₃

Table 3: Mass Spectrometry (Electron Ionization) Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

Trimethyl Trimellitate 252 221, 193, 163, 135, 103, 75

Dimethyl Isophthalate 194 163, 135, 103, 77, 51

Dimethyl Terephthalate 194 163, 135, 103, 77, 51

Trimethyl 1,3,5-

Benzenetricarboxylate
252 221, 193, 163, 135, 103, 75

Table 4: FT-IR Spectroscopic Data (cm⁻¹)
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Compound C=O Stretch C-O Stretch
Aromatic C=C
Stretch

Aromatic C-H
Stretch

Trimethyl

Trimellitate
~1730 ~1250, ~1100 ~1600, ~1450 ~3050

Dimethyl

Isophthalate
~1725 ~1240, ~1100 ~1600, ~1450 ~3060

Dimethyl

Terephthalate
~1720 ~1270, ~1120 ~1610, ~1450 ~3070

Trimethyl 1,3,5-

Benzenetricarbo

xylate

~1735 ~1245, ~1110 ~1605, ~1440 ~3080

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer equipped with a 5 mm broadband

probe.

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.09 s
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Spectral Width: 8278 Hz (20.6 ppm)

¹³C NMR Acquisition:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.36 s

Spectral Width: 24038 Hz (238 ppm)

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected using the instrument's standard software. Chemical shifts were referenced to the

TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

2. Mass Spectrometry (MS)

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass

Selective Detector (GC-MS).

Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared

in dichloromethane.

GC Conditions:

Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

Oven Program: Initial temperature of 100 °C, held for 1 min, then ramped to 280 °C at a

rate of 20 °C/min, and held for 5 min.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-550.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: The acquired mass spectra were analyzed for the molecular ion peak and

characteristic fragmentation patterns.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal

attenuated total reflectance (uATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly onto the ATR

crystal. For liquid samples, a single drop was applied.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Data Analysis: The resulting spectrum was analyzed for characteristic absorption bands

corresponding to the functional groups present in the molecule.

Workflow for Structural Confirmation
The logical flow of the spectroscopic analysis for confirming the structure of trimethyl
trimellitate is outlined below.
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Caption: Workflow for the spectroscopic structural confirmation of trimethyl trimellitate.

To cite this document: BenchChem. [Unveiling the Molecular Architecture: A Comparative
Spectroscopic Analysis of Trimethyl Trimellitate]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1293766#spectroscopic-analysis-for-
the-structural-confirmation-of-trimethyl-trimellitate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1293766?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

